molecular formula C25H21OP B14327213 (Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane CAS No. 104670-67-9

(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane

Cat. No.: B14327213
CAS No.: 104670-67-9
M. Wt: 368.4 g/mol
InChI Key: OUQZETDZCSDWSF-UHFFFAOYSA-N
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Description

(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phenoxymethylidene group and three phenyl groups attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with phenoxymethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenoxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with various molecular targets. The phenoxymethylidene group can participate in electron transfer reactions, while the triphenylphosphine moiety can act as a nucleophile or a ligand. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used as a ligand and reagent in organic synthesis.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a catalyst and reagent.

    Phenylphosphine: A simpler organophosphorus compound with one phenyl group attached to phosphorus.

Uniqueness

(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane is unique due to the presence of the phenoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

104670-67-9

Molecular Formula

C25H21OP

Molecular Weight

368.4 g/mol

IUPAC Name

phenoxymethylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C25H21OP/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H

InChI Key

OUQZETDZCSDWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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